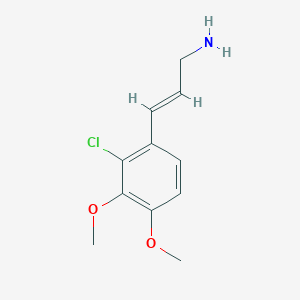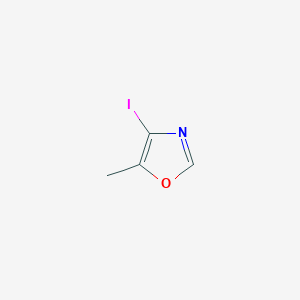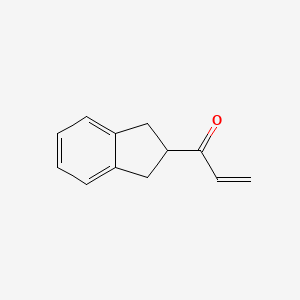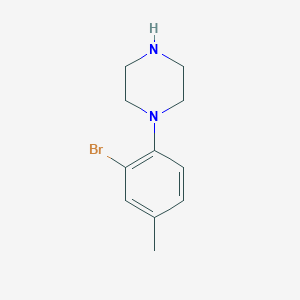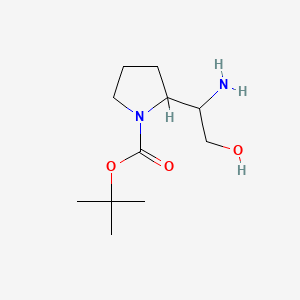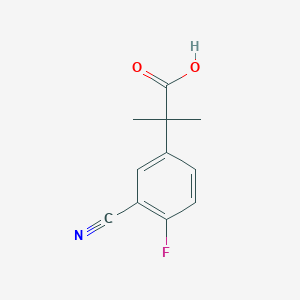![molecular formula C14H19FO2 B13588142 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is an organic compound with a molecular formula of C14H19FO2 This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a dimethylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of ethyl 2-cyano-3,3-dimethylthioacrylate from ethyl cyanoacetate, carbon disulfide, and dimethyl sulfate. This intermediate then reacts with 4-fluorophenethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
Scientific Research Applications
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound is a triple-acting PPARα, -γ, and -δ agonist with potent biological activity.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Known for its potential therapeutic applications in treating cancer, inflammation, and metabolic disorders.
Uniqueness
2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is unique due to its specific structural features and the presence of a fluorophenyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit HDACs sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H19FO2 |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C14H19FO2/c1-14(2,3)12(13(16)17)9-6-10-4-7-11(15)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,16,17) |
InChI Key |
XYBDIYKHTMPWEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


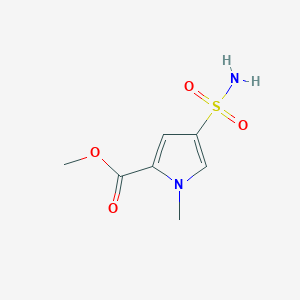
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)


![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13588088.png)
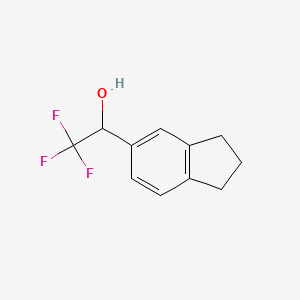
![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
